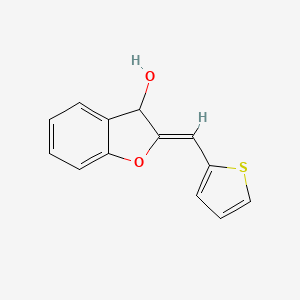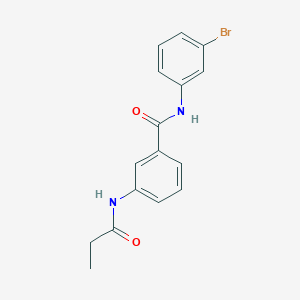![molecular formula C18H16ClFN2O2 B5368296 4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFMPB, and it belongs to the class of benzamide derivatives.
Mechanism of Action
The mechanism of action of CFMPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. CFMPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate the expression of genes involved in cancer growth and inflammation. CFMPB has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the protection of cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
CFMPB has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, CFMPB induces apoptosis by activating the caspase cascade and suppressing the activity of anti-apoptotic proteins. In neurons, CFMPB protects against oxidative stress and inflammation by activating the Nrf2 signaling pathway and suppressing the production of pro-inflammatory cytokines. Inflammatory cells such as macrophages and T cells are also affected by CFMPB, as it reduces the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
CFMPB has several advantages for lab experiments, including its high potency, specificity, and selectivity. CFMPB is also stable under physiological conditions and can be easily synthesized in the lab. However, CFMPB has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of CFMPB. One direction is to investigate the potential of CFMPB as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study the structure-activity relationship of CFMPB and its derivatives to identify more potent and selective compounds. Additionally, the development of new synthesis methods for CFMPB and its derivatives could lead to more efficient and cost-effective production of these compounds.
Synthesis Methods
The synthesis of CFMPB involves the reaction of 4-chloro-2-fluoroaniline with 4-methyl-3-(2-oxo-1-pyrrolidinyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified using column chromatography. The yield of CFMPB obtained through this method is around 50%.
Scientific Research Applications
CFMPB has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, CFMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of cancer-promoting enzymes. In neuroprotection, CFMPB has been found to protect neurons from oxidative stress and inflammation, which are the major causes of neurodegenerative diseases. In inflammation, CFMPB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of chronic inflammatory diseases.
properties
IUPAC Name |
4-chloro-2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-7-5-12(19)9-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNJQUICURYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5368250.png)
![2-(2-bromo-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5368256.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368270.png)
![[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)